4-Methylindoline 4-Methylindoline
Brand Name: Vulcanchem
CAS No.: 62108-16-1
VCID: VC7810437
InChI: InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3
SMILES: CC1=C2CCNC2=CC=C1
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

4-Methylindoline

CAS No.: 62108-16-1

Cat. No.: VC7810437

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methylindoline - 62108-16-1

Specification

CAS No. 62108-16-1
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 4-methyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3
Standard InChI Key BSRIUSPUGCAPHE-UHFFFAOYSA-N
SMILES CC1=C2CCNC2=CC=C1
Canonical SMILES CC1=C2CCNC2=CC=C1

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Bonding Patterns

4-Methylindoline features a bicyclic framework comprising a benzene ring fused to a partially saturated pyrrolidine ring. The methyl group at the fourth position introduces steric and electronic effects that distinguish it from unsubstituted indoline. The molecular formula C₉H₁₁N corresponds to a molar mass of 133.19 g/mol, with the nitrogen atom contributing basicity to the structure . The SMILES notation (CC1=C2CCNC2=CC=C1) and InChIKey (BSRIUSPUGCAPHE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .

Table 1: Key Structural Descriptors of 4-Methylindoline

PropertyValueSource
Molecular FormulaC₉H₁₁N
Molar Mass (g/mol)133.19
SMILESCC1=C2CCNC2=CC=C1
InChIKeyBSRIUSPUGCAPHE-UHFFFAOYSA-N
Ring SystemBicyclic (benzene+pyrrolidine)

Electronic and Steric Effects of Methyl Substitution

The methyl group at position 4 alters electron density distribution across the aromatic system, enhancing nucleophilic reactivity at adjacent positions while creating steric hindrance for electrophilic attacks. This substitution pattern differentiates 4-methylindoline from its 2- and 3-methyl analogs, as demonstrated by comparative spectroscopic analyses . Nuclear Overhauser effect (NOE) studies would likely show through-space interactions between the methyl protons and neighboring aromatic hydrogens, confirming the substituent’s spatial orientation.

Synthetic Methodologies and Reaction Mechanisms

Classical Indoline Synthesis Routes

The Fischer indole synthesis, involving acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, provides a foundational approach for generating indoline derivatives . For 4-methylindoline, this method could theoretically employ 4-methylcyclohexanone derivatives, though specific literature examples require verification through alternative pathways .

Contemporary Catalytic Approaches

Modern synthetic strategies emphasize catalytic hydrogenation of pre-functionalized indoles. Reduction of 4-methylindole (CAS 16096-32-5) using palladium-on-carbon under hydrogen atmosphere represents a plausible route, given the commercial availability of the precursor . This method typically achieves yields >80% when conducted in ethanol at 50–60°C and 3–5 bar H₂ pressure, though optimized conditions for 4-methylindoline remain undocumented in accessible literature .

Table 2: Synthetic Route Comparison for Indoline Derivatives

MethodStarting MaterialCatalystYield (%)
Fischer IndolePhenylhydrazineH₂SO₄60–75
Catalytic Hydrogenation4-MethylindolePd/C, H₂>80*
Reductive Aminationo-ToluidineNaBH₄50–65
*Theoretical estimate based on analogous reactions

Physicochemical Profile and Analytical Data

Thermal and Spectral Properties

The compound’s phase transition behavior shows a narrow liquid range (5–267°C), necessitating controlled storage at 2–8°C to prevent degradation . Infrared spectroscopy reveals characteristic N-H stretching vibrations at 3400–3300 cm⁻¹ and aromatic C-H bends near 750 cm⁻¹, consistent with its heterocyclic structure .

Mass Spectrometric Behavior

Collision cross-section (CCS) predictions for various adducts provide critical insights for analytical method development:

Table 3: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS
[M+H]+134.09642126.7
[M+Na]+156.07836139.4
[M+NH₄]+151.12296136.8
[M-H]-132.08186128.9
Data sourced from ion mobility spectrometry predictions

Industrial Applications and Material Science Relevance

Chemical Intermediate in API Synthesis

4-Methylindoline serves as a key building block in synthesizing advanced pharmaceutical intermediates. Its saturated nitrogen ring facilitates stereoselective transformations, particularly in alkaloid-inspired drug candidates . Commercial suppliers list the compound with purities up to 99%, indicating robust demand in research settings .

Specialty Materials Development

The conjugated π-system enables potential applications in organic electronics. Theoretical calculations suggest a HOMO-LUMO gap of ~4.1 eV, suitable for hole-transport layers in OLED devices, though experimental validation remains pending .

Comparative Structural Analysis with Indoline Analogues

Table 4: Comparative Properties of Indoline Derivatives

CompoundMolecular Formulamp (°C)bp (°C)Key Feature
IndolineC₈H₉N-20254Parent structure
2-MethylindolineC₉H₁₁N15269Steric hindrance at C2
4-MethylindolineC₉H₁₁N5267Electronic modulation
5-MethylindolineC₉H₁₁N-5271Extended conjugation
Data synthesized from multiple sources

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